Diffutin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

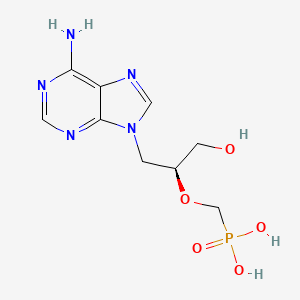

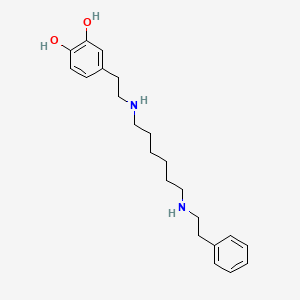

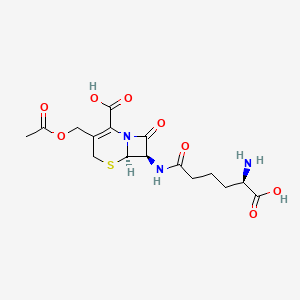

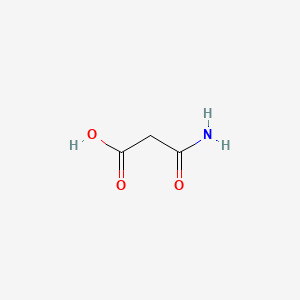

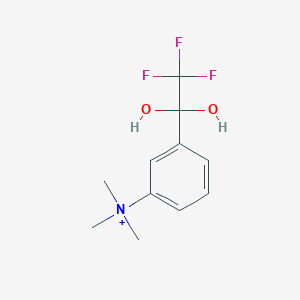

Diffutin is a flavan glycoside that is (2S)-flavan substituted by a hydroxy group at position 7, methoxy groups at positions 3' and 4' and a beta-D-glucopyranosyloxy group at position 5 respectively. It has a role as a plant metabolite. It is a flavan glycoside, a methoxyflavan, a hydroxyflavan, a monosaccharide derivative and a beta-D-glucoside. It derives from a (2S)-flavan.

Applications De Recherche Scientifique

Diffractive Analysis in Early Childhood Research

Diffutin has been utilized in qualitative research, specifically in diffractive analysis, which examines how various elements such as research problems, concepts, emotions, transcripts, memories, and images affect each other in an emergent process. This approach has been notably applied in reading anger in early childhood intra-actions, highlighting its significance in educational research and developmental psychology (Davies, 2014).

Crystallography Research

Diffutin has significantly contributed to the field of crystallography. At the SSRL (Stanford Synchrotron Radiation Lightsource), researchers have successfully used automated tools for crystal screening, demonstrating the efficiency and robustness of this method in the analysis of biological crystals. This automation has enabled the screening of over 200,000 biological crystals for diffraction quality, marking a milestone in crystallography and material science (Soltis et al., 2008).

X-ray Diffraction in Pharmaceutical Research

In pharmaceutical research, X-ray diffraction analysis, an aspect of diffutin, plays a crucial role. It's not just limited to chemical drug research but also extends its application to traditional Chinese medicine, showcasing its versatility and importance in quality control and drug development (Zhengliang Qi, 2007).

Biological Sample Analysis - Volatilomics

The field of 'volatilomics' in plant analysis has seen innovative applications of diffutin. Developments in mass spectrometry techniques have enabled researchers to monitor volatile flux from plants and ecosystems in real-time, offering unique insights into the dynamic metabolic processes occurring within these biological entities (Majchrzak et al., 2020).

Differential Genomic Interactions

In genomic research, diffutin has been used to analyze differential interactions in genomic data, as seen in the diffHic software package. This package aids in identifying significant changes in interaction intensity between different biological conditions, demonstrating its critical role in genomic research and biostatistics (Lun & Smyth, 2015).

Propriétés

Nom du produit |

Diffutin |

|---|---|

Formule moléculaire |

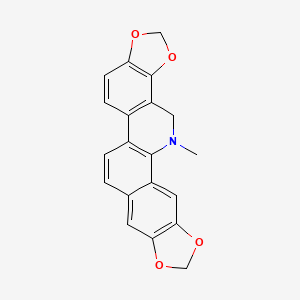

C23H28O10 |

Poids moléculaire |

464.5 g/mol |

Nom IUPAC |

(2S,3R,4S,5S,6R)-2-[[(2S)-2-(3,4-dimethoxyphenyl)-7-hydroxy-3,4-dihydro-2H-chromen-5-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C23H28O10/c1-29-15-5-3-11(7-18(15)30-2)14-6-4-13-16(31-14)8-12(25)9-17(13)32-23-22(28)21(27)20(26)19(10-24)33-23/h3,5,7-9,14,19-28H,4,6,10H2,1-2H3/t14-,19+,20+,21-,22+,23+/m0/s1 |

Clé InChI |

ZNWIOJJMPZWSQO-YRDUZITASA-N |

SMILES isomérique |

COC1=C(C=C(C=C1)[C@@H]2CCC3=C(O2)C=C(C=C3O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)OC |

SMILES |

COC1=C(C=C(C=C1)C2CCC3=C(O2)C=C(C=C3OC4C(C(C(C(O4)CO)O)O)O)O)OC |

SMILES canonique |

COC1=C(C=C(C=C1)C2CCC3=C(O2)C=C(C=C3OC4C(C(C(C(O4)CO)O)O)O)O)OC |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,11-Dihydroindolo[3,2-b]carbazole-6-carbaldehyde](/img/structure/B1196274.png)

![5-(2-bromoethenyl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B1196278.png)